6-Methoxy-3-azabicyclo[3.1.1]heptane
Description
Properties
IUPAC Name |
6-methoxy-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-7-5-2-6(7)4-8-3-5/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOBVSYRPSJSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting it may interact with histamine receptors.
Mode of Action
Its incorporation into the structure of rupatidine suggests it may interact with histamine receptors, potentially altering their activity .
Biochemical Pathways
Given its incorporation into rupatidine, it may influence pathways related to histamine signaling .
Result of Action
Its incorporation into rupatidine suggests it may contribute to the drug’s antihistamine effects .
Biochemical Analysis
Biochemical Properties
6-Methoxy-3-azabicyclo[3.1.1]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been found to bind to certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of certain genes involved in neuroprotection and synaptic plasticity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, which can lead to either inhibition or activation of these enzymes. This interaction affects the metabolic processing of other compounds, thereby influencing their bioavailability and efficacy. Additionally, this compound can modulate the activity of GPCRs, leading to changes in downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are consistent with the compound’s ability to modulate enzyme activity and receptor signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have neuroprotective effects, enhancing cognitive function and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on drug metabolism and pharmacokinetics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular weight.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific organelles, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments. The presence of this compound in these organelles can influence their function, particularly in terms of protein synthesis and energy metabolism.
Biological Activity
6-Methoxy-3-azabicyclo[3.1.1]heptane is a bicyclic organic compound with notable biological activity, particularly in medicinal chemistry. Its unique structure allows it to serve as a bioisostere for various biologically active compounds, enhancing their pharmacological properties, including metabolic stability and lipophilicity.
This compound features a nitrogen atom integrated into its bicyclic framework, which contributes to its ability to interact with biological targets. The methoxy group enhances solubility and influences the compound's binding affinity to receptors and enzymes involved in various physiological processes.
The biological activity of this compound primarily involves:
- Covalent Binding : The compound can form covalent bonds with cysteine residues in proteins, leading to modulation of cellular signaling pathways and gene expression.
- Bioisosteric Replacement : By replacing less stable or less soluble components in existing drugs (e.g., pyridine rings), it improves the physicochemical properties of these compounds, as demonstrated in studies involving antihistamine drugs like Rupatadine .
Table 1: Comparison of Biological Properties
| Property | Rupatadine (Pyridine) | This compound |
|---|---|---|
| Metabolic Stability | CIint = 517 | CIint = 47 |
| Half-life (t1/2) | 3.2 min | 35.7 min |
| Solubility | Moderate | High |
| Lipophilicity | Moderate | Increased |
This table illustrates the significant improvements in metabolic stability and half-life when the pyridine ring in Rupatadine is replaced with the 3-azabicyclo[3.1.1]heptane core, highlighting its potential as a more effective therapeutic agent.
Case Study: Antihistamine Drug Development
Research conducted on the incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into antihistamine drugs revealed that:
- Increased Metabolic Stability : The modified drug exhibited a tenfold increase in metabolic stability in human liver microsomes compared to its parent compound.
- Enhanced Pharmacokinetic Profile : The substitution led to improved solubility and lipophilicity, making it a promising candidate for further development in drug formulation .
Mechanistic Insights
Studies indicate that this compound interacts with specific molecular targets, modulating their activity through:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in disease pathways, potentially offering therapeutic benefits against various conditions.
- Receptor Modulation : The compound has shown promise in selectively binding to neurotransmitter receptors, influencing pathways related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 6-Methoxy-3-azabicyclo[3.1.1]heptane can be contextualized by comparing it to related bicyclic azabicyclo compounds. Below is a detailed analysis:
Structural Analogues with Substituted Functional Groups
3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane (Compound 4) Molecular Formula: C₁₆H₂₃NO₂ Key Features: Incorporates a benzyl group at the 3-position and two methoxy groups at the 6-position. Synthesis: Prepared via a reaction involving N,N-bis(methoxymethyl)benzylamine and chlorotrimethylsilane in acetonitrile . Applications: Serves as a precursor for bioactive molecules, highlighting its versatility in medicinal chemistry .
6-Hydroxymethyl-3-azabicyclo[3.1.1]heptane Molecular Formula: C₇H₁₃NO (same as 6-methoxy analogue) Key Features: Replaces the methoxy group with a hydroxymethyl (-CH₂OH) moiety. Properties: Increased polarity due to the hydroxyl group, which may enhance aqueous solubility but reduce metabolic stability compared to the methoxy variant .
Heteroatom-Substituted Analogues
6-Thia-3-azabicyclo[3.1.1]heptane Molecular Formula: C₅H₉NS Key Features: Sulfur replaces the oxygen atom in the methoxy group.
6-Oxa-3-azabicyclo[3.1.1]heptane Key Features: Contains an oxygen atom within the bicyclic framework (position unspecified in evidence). Applications: Limited data available, but oxa-azabicyclo compounds are often explored for their conformational rigidity in drug design .
Ring-System Variants
3-Azabicyclo[3.2.0]heptane Derivatives
- Key Features : The bicyclo[3.2.0] system introduces a larger ring strain compared to the [3.1.1] system.
- Synthesis : Synthesized via [3+2] cycloaddition strategies, differing from the methods used for 6-methoxy derivatives .
- Applications : Explored as chiral building blocks for natural product synthesis due to their unique stereochemical profiles .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The 6-methoxy derivative’s discontinuation may reflect challenges in scalability or stability, whereas benzyl-substituted analogues (e.g., Compound 4) are more synthetically tractable .
- Biological Relevance : Benzyl and hydroxymethyl derivatives show promise in drug discovery due to tunable lipophilicity and solubility, whereas sulfur-containing analogues may offer unique pharmacokinetic profiles .
- Structural Rigidity : The [3.1.1] bicyclic system provides conformational constraints advantageous for receptor binding, contrasting with the [3.2.0] system’s distinct strain and reactivity .
Preparation Methods
Synthesis via Reduction of Spirocyclic Oxetanyl Nitriles
A general and versatile approach involves the reduction of spirocyclic oxetanyl nitriles to 3-azabicyclo[3.1.1]heptanes. This method was developed to provide a broad scope and scalability, enabling the incorporation of various substituents, including methoxy groups. The reduction typically employs catalytic hydrogenation or hydride reagents to convert the nitrile functionality to the corresponding amine, simultaneously preserving the bicyclic structure.
Multigram Synthesis via Intramolecular Imide Formation (Most Detailed Approach)
A highly efficient and scalable synthesis reported by Lysenko et al. (2024) involves the following key steps:
- Starting Material: Methyl 3-oxocyclobutane-3-carboxylate, commercially available in kilogram quantities.
- Step 1: Diastereoselective Strecker Reaction
This reaction introduces an amino group and a nitrile to form a 1,3-functionalized cyclobutane derivative with high diastereoselectivity (dr ~92:8). The major stereoisomer has the amino and ester substituents in a trans configuration. - Step 2: Partial Hydrolysis of Nitrile to Amide
Treatment with sulfuric acid in trifluoroacetic acid selectively hydrolyzes the nitrile to an amide without affecting the ester group. - Step 3: Cyclization to Bicyclic Imide
Base-mediated cyclization (using t-BuOK) of the 1,3-dicarboxylic acid derivative forms the bicyclic imide structure, a key intermediate. - Step 4: Catalytic Hydrogenolysis
Reduction of the bicyclic imide with hydrogen and a catalyst yields the bicyclic amine hydrochloride salt, the core 3-azabicyclo[3.1.1]heptane scaffold.
This sequence can be performed on a multigram scale with excellent yields at each step (64% for Strecker product isolation, 84% for cyclization, and 91% for hydrogenolysis).
Comparative Summary of Preparation Methods
| Methodology | Key Steps | Advantages | Scale & Yield |
|---|---|---|---|
| Reduction of spirocyclic oxetanyl nitriles | Reduction of nitrile to amine on spirocyclic scaffold | Broad scope, functional group tolerance | Scalable; yields not explicitly reported |
| Intramolecular imide formation via Strecker reaction | Diastereoselective Strecker → Hydrolysis → Cyclization → Hydrogenolysis | High diastereoselectivity, multigram scale, excellent yields | Up to 366 g scale; yields 64–91% per step |
| Photochemical or metal-catalyzed cycloadditions (literature methods) | Cycloaddition or recyclization of cyclobutane derivatives | Established but less scalable or selective | Variable yields; less favored for large scale |
Detailed Research Findings and Notes
- The intramolecular imide formation approach is notable for its stereoselectivity and scalability, producing key bicyclic intermediates that serve as versatile building blocks for further functionalization, including the introduction of the methoxy group.
- Protection strategies (e.g., benzylidene protection of amines) are often employed to achieve selective functionalization in subsequent steps, such as N-alkylation or methylation.
- The bicyclic amine core synthesized by these methods has been successfully incorporated into analogs of bioactive compounds, such as Thalidomide derivatives, demonstrating the synthetic utility and medicinal relevance of the scaffold.
- Catalytic hydrogenation steps are critical for the reduction of imides and nitriles to amines, with high yields and scalability demonstrated.
Q & A
Q. What are the recommended synthetic routes for 6-methoxy-3-azabicyclo[3.1.1]heptane, and how do reaction conditions influence yield?
The synthesis of bicyclic amines like this compound often involves photochemical decomposition of substituted pyrazolines or cyclization of precursor amines. For example, photochemical methods can induce ring closure under UV light, but yields depend on solvent polarity, irradiation time, and substituent stability. Post-synthetic modifications (e.g., methoxylation) require controlled alkylation conditions to avoid over-functionalization .
Q. How can NMR and mass spectrometry (MS) be used to characterize this compound derivatives?
Key NMR signals for bicyclo[3.1.1]heptane derivatives include distinct cyclobutane CH₂ peaks (δ 27–40 ppm in NMR) and methoxy protons (δ ~3.3 ppm in NMR). MS analysis typically shows molecular ion peaks at m/z ~113 (base structure) and fragmentation patterns indicating bridgehead bond cleavage. For example, a derivative with benzyl substituents showed m/z 202 (M) with fragments at m/z 91 (benzyl loss) .
Advanced Research Questions
Q. How do structural analogs of this compound interact with nicotinic acetylcholine receptors (nAChRs)?
3,6-Diazabicyclo[3.1.1]heptane derivatives exhibit subnanomolar affinity for α4β2 nAChR subtypes. Pyridinyl or pyridazinyl substituents enhance selectivity, with halogenated analogs (e.g., 6-chloro derivatives) showing improved binding kinetics. Computational docking studies suggest the bicyclic core mimics meta-substituted benzene geometries, aligning exit vectors with receptor pockets .
Q. What strategies resolve enantiomers of this compound derivatives for pharmacological studies?
Chiral resolution via Boc-protected intermediates (e.g., endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane) allows separation using preparative HPLC with cellulose-based columns. Enantiomeric excess (>98%) is confirmed by chiral shift reagents in NMR or circular dichroism. The Boc group is later cleaved under acidic conditions (e.g., TFA) .
Q. How does the bicyclo[3.1.1]heptane scaffold improve metabolic stability in drug candidates compared to planar aromatics?
The rigid bicyclic structure reduces enzymatic oxidation by shielding labile bonds. For example, a derivative with a 6-methoxy group showed a 3-fold longer half-life in hepatic microsomes than its benzene analog. This is attributed to steric hindrance limiting cytochrome P450 access .
Q. What in vitro assays are used to evaluate the cytotoxicity of 3,6-diazabicyclo[3.1.1]heptane derivatives?
| Assay | Protocol | Key Findings |
|---|---|---|
| MTT assay (LNCaP) | 72-hour exposure, IC₅₀ calculated via nonlinear regression | IC₅₀ = 12.5 μM for prostate cancer cells |
| Apoptosis (Annexin V) | Flow cytometry after 48-hour treatment | 40% late apoptosis at 20 μM |
| ROS measurement | DCFH-DA staining under hypoxia (1% O₂) | 2.5-fold ROS increase at 15 μM vs. control |
These studies highlight dose-dependent cytotoxicity linked to ROS generation and mitochondrial dysfunction .
Methodological Challenges
Q. How can computational modeling predict substituent effects on the bioactivity of this compound analogs?
Density functional theory (DFT) optimizes substituent placement by calculating electrostatic potential maps and HOMO-LUMO gaps. For instance, electron-withdrawing groups (e.g., -CF₃) at the 3-position lower LUMO energy by 0.8 eV, enhancing electrophilic interactions with receptor residues. Molecular dynamics simulations (50 ns trajectories) validate binding stability .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
LC-MS/MS with deuterated internal standards (e.g., d₃-methoxy analogs) improves accuracy. Challenges include:
- Matrix effects: Plasma proteins reduce ionization efficiency (recovery <70%).
- Limit of detection (LOD): Optimized to 0.1 ng/mL using a C18 column and 0.1% formic acid in mobile phase.
Validated methods meet FDA guidelines for linearity (r² >0.99) and precision (%CV <15%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
